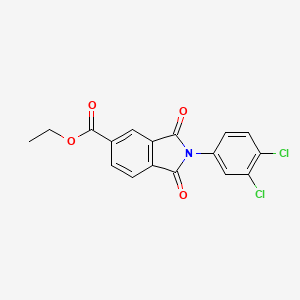

ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und Reaktivität bekannt ist. Diese Verbindung wird häufig in verschiedenen chemischen Reaktionen eingesetzt und hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und pharmazeutische Chemie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat beinhaltet typischerweise die Reaktion von Ethyl-2-(3,4-Dichlorphenyl)hydrazincarboxylat mit spezifischen Reagenzien unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von Eisenphthalocyanin als Katalysator, der die Reaktion durch aerobe Oxidation erleichtert . Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung ähnlicher katalytischer Verfahren umfassen. Die Verwendung von Eisenphthalocyanin als Katalysator ist aufgrund seiner Kosteneffizienz und ungiftigen Natur von Vorteil . Die Reaktion wird typischerweise in einer kontrollierten Umgebung durchgeführt, um die gewünschten Reaktionsbedingungen zu erhalten und die Sicherheit und Effizienz des Prozesses zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein bestimmter funktioneller Gruppen innerhalb der Verbindung erleichtert.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Eisenphthalocyanin, Molekularsiebe und verschiedene Nukleophile wie 3,5-Dinitrobenzoesäure . Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Selektivität der gewünschten Produkte zu erzielen.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Reaktion mit 3,5-Dinitrobenzoesäure als Nukleophil zur Bildung spezifischer substituierter Produkte führen .

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in biochemischen Studien nützlich macht.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat beinhaltet seine Rolle als Katalysator in verschiedenen chemischen Reaktionen. Die Verbindung interagiert mit spezifischen molekularen Zielmolekülen und erleichtert die Bildung von Betain-Zwischenprodukten und anderen reaktiven Spezies . Diese Zwischenprodukte unterliegen dann weiteren Transformationen, um die gewünschten Produkte zu ergeben.

Wirkmechanismus

The mechanism of action of ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its role as a catalyst in various chemical reactions. The compound interacts with specific molecular targets, facilitating the formation of betaine intermediates and other reactive species . These intermediates then undergo further transformations to yield the desired products.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat kann mit anderen ähnlichen Verbindungen wie Ethyl-2-(4-Cyanphenyl)hydrazincarboxylat und Diethylazodicarboxylat (DEAD) verglichen werden . Diese Verbindungen teilen ähnliche katalytische Eigenschaften, unterscheiden sich aber in ihrer Reaktivität und Stabilität. Beispielsweise hat Ethyl-2-(4-Cyanphenyl)hydrazincarboxylat den Umfang der Substrate erweitert, die in der Mitsunobu-Reaktion verwendet werden können . Im Gegensatz dazu ist DEAD für seine thermische Stabilität bekannt, kann aber Einschränkungen hinsichtlich der Substratverträglichkeit aufweisen .

Schlussfolgerung

Ethyl-2-(3,4-Dichlorphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung und Industrie. Seine einzigartige chemische Struktur und Reaktivität machen es in verschiedenen chemischen Reaktionen wertvoll, insbesondere als Katalysator. Das Potenzial der Verbindung in der Medikamentenfindung und -entwicklung unterstreicht ihre Bedeutung im Bereich der pharmazeutischen Chemie.

Eigenschaften

Molekularformel |

C17H11Cl2NO4 |

|---|---|

Molekulargewicht |

364.2 g/mol |

IUPAC-Name |

ethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C17H11Cl2NO4/c1-2-24-17(23)9-3-5-11-12(7-9)16(22)20(15(11)21)10-4-6-13(18)14(19)8-10/h3-8H,2H2,1H3 |

InChI-Schlüssel |

CLGVFKQSXWCJLO-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)

![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621939.png)

![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)

![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621944.png)

![2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)

![ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11621982.png)

![N-tert-butyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11621991.png)